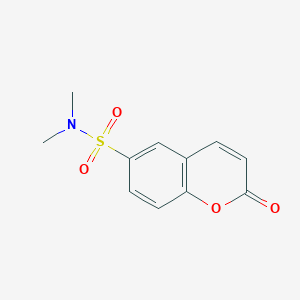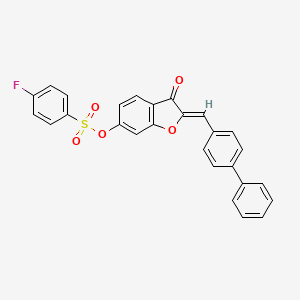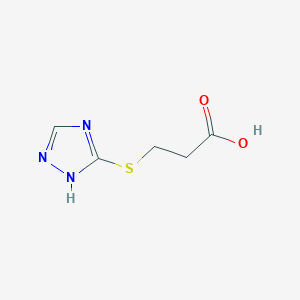![molecular formula C21H22N2O2S2 B12210150 1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B12210150.png)
1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane is a complex organic compound that features a thiazole ring, a phenyl group, and an azepane ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities . The phenyl group adds aromatic stability, while the azepane ring, a seven-membered nitrogen-containing ring, contributes to the compound’s unique chemical properties.
Preparation Methods
The synthesis of 1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the sulfonylation of the azepane ring, which can be achieved using sulfonyl chlorides under basic conditions .
Chemical Reactions Analysis
1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane undergoes various chemical reactions, including:
Scientific Research Applications
1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation . The sulfonyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its combination of a thiazole ring, phenyl group, and azepane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N2O2S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,23-13-6-1-2-7-14-23)19-12-8-11-18(15-19)20-16-26-21(22-20)17-9-4-3-5-10-17/h3-5,8-12,15-16H,1-2,6-7,13-14H2 |
InChI Key |
VFHLGOAQUPWNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12210069.png)
![2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12210073.png)

![methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B12210090.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide](/img/structure/B12210098.png)

![1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B12210121.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12210122.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide](/img/structure/B12210130.png)

![N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B12210142.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12210163.png)
![4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide](/img/structure/B12210174.png)
